molecular formula C16H22N4O2S B4005649 N-(tert-butyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide

N-(tert-butyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide

Cat. No.: B4005649
M. Wt: 334.4 g/mol
InChI Key: HPROUUVKVFSCFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide is a useful research compound. Its molecular formula is C16H22N4O2S and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.14634713 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Hydrogen-Bonding Patterns

Research on compounds with similar structures to N-(tert-butyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide has focused on understanding their hydrogen-bonding patterns. For example, studies have investigated the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, which are linked into chains or sheets by a combination of hydrogen bonds, showcasing the intricate molecular interactions that influence the compound's physical properties and potentially its biological activity (López et al., 2010).

Synthesis and Biological Evaluation

Another area of focus is the synthesis and biological evaluation of derivatives, such as 5-methyl-4-phenyl thiazole derivatives, for their anticancer activity. These studies involve synthesizing and characterizing compounds structurally related to this compound and evaluating their efficacy against various cancer cell lines to determine their potential as anticancer agents (Evren et al., 2019).

Antimicrobial Activity

Research also extends to the synthesis of new derivatives and evaluation of their antimicrobial activity. Compounds related to the given chemical structure have been synthesized and tested against various bacterial and fungal strains to explore their potential as antimicrobial agents. This research contributes to the development of new antimicrobial compounds that can address the challenge of antibiotic resistance (Baviskar et al., 2013).

Photophysical Properties

The influence of substituents on the photophysical properties of related compounds has also been studied. These studies involve synthesizing derivatives with various electron-donor and electron-acceptor substituents and analyzing their absorption and fluorescence properties. Such research is crucial for developing compounds with potential applications in materials science, such as in the design of organic light-emitting diodes (OLEDs) or as photodynamic therapy agents (Guzow et al., 2005).

Properties

IUPAC Name

N-tert-butyl-2-[[5-[hydroxy(phenyl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-16(2,3)17-12(21)10-23-15-19-18-14(20(15)4)13(22)11-8-6-5-7-9-11/h5-9,13,22H,10H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPROUUVKVFSCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NN=C(N1C)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(tert-butyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide
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N-(tert-butyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide
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N-(tert-butyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide
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N-(tert-butyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide
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N-(tert-butyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide
Reactant of Route 6
N-(tert-butyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.